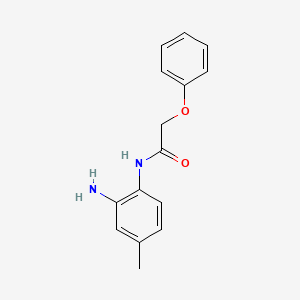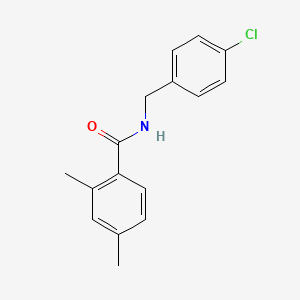
6-chloro-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
6-chloro-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The compound has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 6-chloro-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been reported to exhibit its biological activities through various mechanisms, including the inhibition of inflammatory mediators, modulation of oxidative stress, induction of apoptosis, and inhibition of microbial growth.
Biochemical and physiological effects:
6-chloro-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes. The compound has also been reported to induce apoptosis in cancer cells and inhibit the growth of various microbial strains.
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. The compound has also been reported to exhibit a wide range of biological activities, making it a versatile compound for various research applications. However, the limitations of the compound include its potential toxicity and limited information on its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for the research on 6-chloro-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide. Some of these directions include the investigation of its potential applications in the treatment of various diseases, such as cancer, inflammation, and microbial infections. Further studies are also needed to elucidate the compound's mechanism of action and its pharmacokinetics and pharmacodynamics. Additionally, the development of novel analogs and derivatives of the compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
In conclusion, 6-chloro-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The compound's synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on the compound may lead to the discovery of novel therapeutic agents for various diseases.
Synthesemethoden
The synthesis method of 6-chloro-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide involves the reaction of 6-chloro-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with N-methylhydroxylamine hydrochloride in the presence of triethylamine. The reaction mixture is then treated with acetic anhydride and pyridine to obtain the final product. This synthesis method has been reported to yield high purity and good yields of the compound.
Eigenschaften
IUPAC Name |
6-chloro-8-methoxy-N-methyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4/c1-14-11(15)8-4-6-3-7(13)5-9(17-2)10(6)18-12(8)16/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMLJBHZMUZXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=CC(=CC(=C2OC1=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile](/img/structure/B5889282.png)


![3,4-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5889310.png)
![methyl 2-{[(4-bromophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5889325.png)

![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5889331.png)
![N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5889333.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5889344.png)


![methyl 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5889369.png)